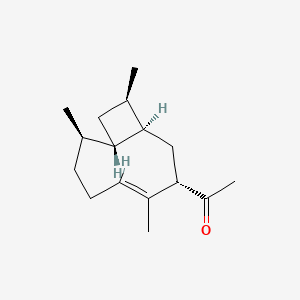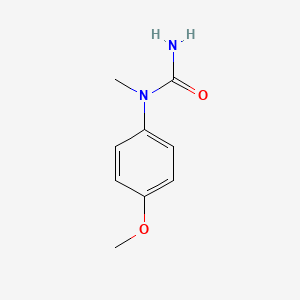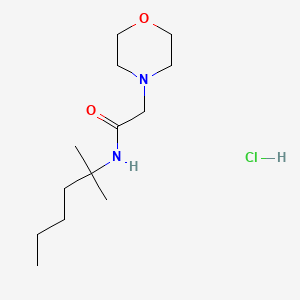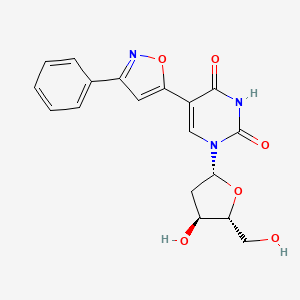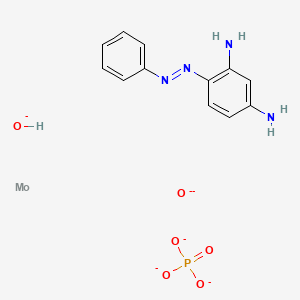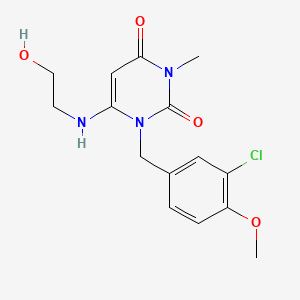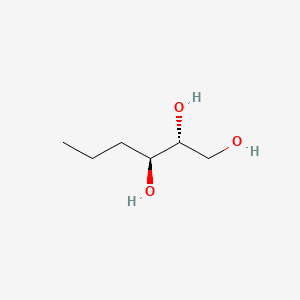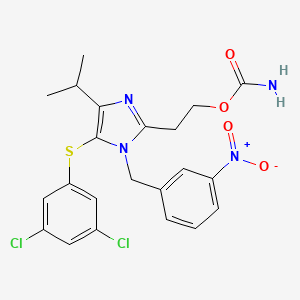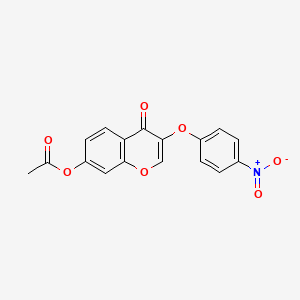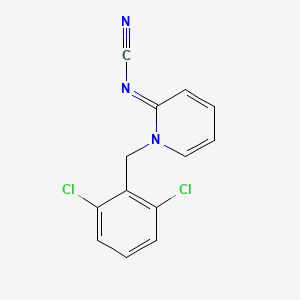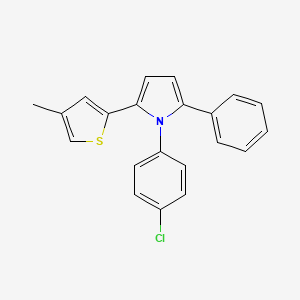
1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-methyl-2-thienyl)-5-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-methyl-2-thienyl)-5-phenyl- is a synthetic organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by a five-membered ring containing one nitrogen atom. The presence of various substituents, such as the 4-chlorophenyl, 4-methyl-2-thienyl, and phenyl groups, can significantly influence the chemical and physical properties of the compound.
准备方法
合成路线与反应条件
1H-吡咯, 1-(4-氯苯基)-2-(4-甲基-2-噻吩基)-5-苯基- 的合成通常涉及多步有机反应。一种常见的方法是 Hantzsch 吡咯合成,该方法涉及将 1,4-二羰基化合物与胺和 α-卤代酮缩合。反应条件通常需要使用乙醇或乙酸等溶剂,并且可以由酸或碱催化。
工业生产方法
此类化合物的工业生产方法通常涉及优化合成路线以最大程度地提高产率和纯度,同时最大程度地降低成本和环境影响。这可能包括使用连续流动反应器、先进的纯化技术和绿色化学原理。
化学反应分析
反应类型
1H-吡咯, 1-(4-氯苯基)-2-(4-甲基-2-噻吩基)-5-苯基- 可以经历各种化学反应,包括:
氧化: 该化合物可以氧化形成吡咯 N-氧化物。
还原: 还原反应可以导致二氢吡咯的形成。
取代: 亲电取代反应可以在吡咯环的氮原子或碳原子上发生。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 常用的还原剂包括氢化铝锂或硼氢化钠。
取代: 可以在酸性或碱性条件下使用卤素、卤代烷和酰氯等试剂。
主要产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以产生吡咯 N-氧化物,而取代反应可以将各种官能团引入吡咯环。
科学研究应用
1H-吡咯, 1-(4-氯苯基)-2-(4-甲基-2-噻吩基)-5-苯基- 具有多种科学研究应用,包括:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 研究其在药物开发中的潜在应用。
工业: 用于生产染料、颜料和其他材料。
5. 作用机理
1H-吡咯, 1-(4-氯苯基)-2-(4-甲基-2-噻吩基)-5-苯基- 的作用机制取决于其特定的应用。在生物系统中,它可能与各种分子靶标(如酶或受体)相互作用以发挥其作用。所涉及的途径可能包括抑制酶活性、调节受体信号传导或与 DNA 相互作用。
作用机制
The mechanism of action of 1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-methyl-2-thienyl)-5-phenyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA.
相似化合物的比较
类似化合物
1H-吡咯, 1-苯基-2-(4-甲基-2-噻吩基)-5-苯基-: 缺少 4-氯苯基基团。
1H-吡咯, 1-(4-氯苯基)-2-(2-噻吩基)-5-苯基-: 缺少噻吩环上的 4-甲基基团。
1H-吡咯, 1-(4-氯苯基)-2-(4-甲基-2-噻吩基)-3-苯基-: 吡咯环上的取代基位置不同。
独特之处
1H-吡咯, 1-(4-氯苯基)-2-(4-甲基-2-噻吩基)-5-苯基- 中存在 4-氯苯基、4-甲基-2-噻吩基和苯基基团使其在化学反应性和潜在应用方面独一无二。这些取代基可以影响化合物的电子性质、空间效应和整体稳定性。
属性
CAS 编号 |
91307-11-8 |
|---|---|
分子式 |
C21H16ClNS |
分子量 |
349.9 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-(4-methylthiophen-2-yl)-5-phenylpyrrole |
InChI |
InChI=1S/C21H16ClNS/c1-15-13-21(24-14-15)20-12-11-19(16-5-3-2-4-6-16)23(20)18-9-7-17(22)8-10-18/h2-14H,1H3 |
InChI 键 |
RSAYIBVAIYVZIX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=C1)C2=CC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



